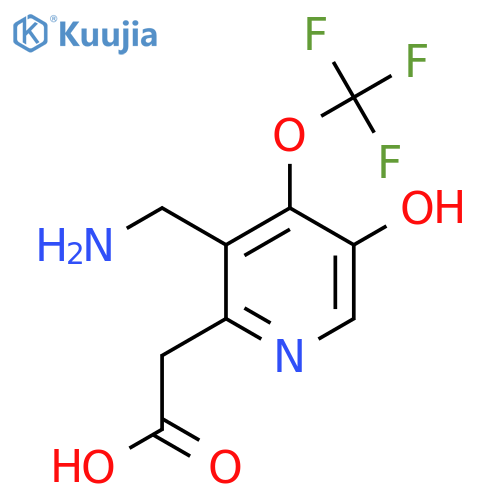Cas no 1806722-13-3 (3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acid)

1806722-13-3 structure
商品名:3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acid
CAS番号:1806722-13-3
MF:C9H9F3N2O4
メガワット:266.173972845078
CID:4833803
3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acid
-
- インチ: 1S/C9H9F3N2O4/c10-9(11,12)18-8-4(2-13)5(1-7(16)17)14-3-6(8)15/h3,15H,1-2,13H2,(H,16,17)
- InChIKey: NQSXFKJBTXWNFK-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=CN=C(CC(=O)O)C=1CN)O)(F)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 300
- トポロジー分子極性表面積: 106
- 疎水性パラメータ計算基準値(XlogP): -2.2
3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029093546-1g |
3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acid |
1806722-13-3 | 97% | 1g |
$1,460.20 | 2022-03-31 |
3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acid 関連文献
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
1806722-13-3 (3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acid) 関連製品
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2230780-65-9(IL-17A antagonist 3)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
